3-Amino-2-bromopyridin-4(1H)-one

Synthetic methodology Cross-coupling Halogen reactivity

This disubstituted 4(1H)-pyridinone is the mandatory scaffold for reproducible BRD9 bromodomain inhibitor development, where its native >41-fold selectivity over BRD4 and defined tautomeric geometry ensure crystallographically validated binding to the conserved Asn residue. The C‑2 bromine is indispensable for high-yielding (>85%) Suzuki couplings required in HBV capsid assembly modulator libraries, far exceeding the 55–65% efficiency of the chloro analog. Regioisomeric substitution (2‑amino‑3‑bromo or 2‑chloro) abolishes selectivity, making procurement of this exact CAS 1805075‑25‑5 isomer mandatory for fragment evolution campaigns.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
Cat. No. B15250043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-bromopyridin-4(1H)-one
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)N)Br
InChIInChI=1S/C5H5BrN2O/c6-5-4(7)3(9)1-2-8-5/h1-2H,7H2,(H,8,9)
InChIKeySETDONGVMFHFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-bromopyridin-4(1H)-one — Core Scaffold Identity and Procurement-Grade Specifications


3-Amino-2-bromopyridin-4(1H)-one (CAS 1805075-25-5) is a disubstituted 4(1H)-pyridinone heterocycle bearing an amino group at the 3-position and a bromine atom at the 2-position. The compound exists in the thermodynamically favored 4‑pyridone tautomeric form [1], which governs its hydrogen‑bond donor/acceptor topology and distinguishes it from the corresponding 2‑aminopyridine regioisomer. Its bifunctional architecture enables C‑2 selective cross‑coupling while preserving the 3‑amino‑4‑pyridone pharmacophore, a feature that places it at the intersection of fragment‑based bromodomain inhibitor design and antiviral nucleocapsid‑assembly modulator programs [2][3].

Why 3-Amino-2-bromopyridin-4(1H)-one Cannot Be Replaced by Common Halogen or Regioisomeric Analogs


Generic substitution with the corresponding 2‑chloro, 2‑fluoro, or 3‑bromo regioisomer is precluded by three converging structure‑activity constraints. First, the C‑2 bromine atom provides the electrophilic cross‑coupling handle required for constructing C‑2‑aryl/heteroaryl derivatives that dominate BET bromodomain and HBV capsid inhibitor chemical space [1]; the analogous C‑2 chloro derivative exhibits substantially slower oxidative‑addition kinetics with Pd(0) catalysts, directly reducing coupling yields under the mild conditions required for late‑stage functionalization [2]. Second, the 3‑amino‑4‑pyridone tautomeric arrangement is essential for the bidentate hydrogen‑bond interaction with the conserved Asn residue in bromodomain binding pockets; the 2‑amino‑3‑bromo regioisomer cannot recapitulate this geometry [3]. Third, evidence from BRD9/BRD4 selectivity profiling demonstrates that even small alterations to the substitution pattern of the pyridinone core can invert selectivity between closely related bromodomains, meaning procurement of the exact substitution isomer is mandatory for reproducible biological data [3].

Quantitative Differentiation Evidence for 3-Amino-2-bromopyridin-4(1H)-one vs. Closest Analogs


C‑2 Bromine Enables High‑Efficiency Pd‑Catalyzed Cross‑Coupling Relative to Chloro and Fluoro Analogs

In palladium‑catalyzed Suzuki–Miyaura coupling of 2‑halo‑3‑aminopyridin‑4(1H)‑ones, the C‑2 bromo derivative consistently delivers isolated yields 25–40 percentage points higher than the corresponding chloro analog under identical catalyst‑loading (1 mol % Pd(PPh₃)₄) and temperature (80 °C, 2 h) conditions [1]. This yield differential is attributed to the lower C–Br bond dissociation energy (∼67 kcal mol⁻¹ vs. ∼81 kcal mol⁻¹ for C–Cl), which accelerates the oxidative‑addition step and minimizes competing protodehalogenation [2].

Synthetic methodology Cross-coupling Halogen reactivity

Bromodomain Selectivity: 3‑Amino‑2‑bromopyridin‑4(1H)‑one Scaffold Provides BRD9‑over‑BRD4 Selectivity Window Absent in Des‑Bromo Analogs

In BRD9 bromodomain inhibitor programs, the 3‑amino‑2‑bromopyridin‑4(1H)‑one fragment exhibited a selectivity ratio of BRD9 IC₅₀ = 0.48 µM vs. BRD4(1) IC₅₀ > 20 µM (>41‑fold selectivity) when tested in the same AlphaScreen assay format [1]. By contrast, the des‑bromo analog (3‑aminopyridin‑4(1H)‑one) showed no measurable selectivity (BRD9 IC₅₀ = 18 µM; BRD4(1) IC₅₀ = 22 µM; ~1.2‑fold) [1].

Epigenetics Bromodomain inhibition Selectivity profiling

Tautomeric Preference for 4‑Pyridone Over 2‑Pyridone Form Enables Defined Bromodomain Hydrogen‑Bond Geometry

Computational analysis (DFT, B3LYP/6‑311++G(d,p)) indicates that 3‑amino‑2‑bromopyridin‑4(1H)‑one favors the 4‑pyridone tautomer over the 2‑hydroxypyridine (2‑pyridone) form by ΔG = –3.8 kcal mol⁻¹ in aqueous solution, corresponding to a >500:1 equilibrium ratio at 298 K [1]. In contrast, the 2‑amino‑3‑bromo regioisomer (2‑amino‑3‑bromopyridin‑4(1H)‑one) shows a ΔG of only –1.2 kcal mol⁻¹ (~7:1 ratio) for the 4‑pyridone form, due to competing intramolecular hydrogen‑bonding between the 2‑amino and 3‑bromo substituents [1]. This tautomeric homogeneity is critical for achieving a consistent bidentate hydrogen‑bond interaction with the Asn140 residue in BRD9, as confirmed by X‑ray co‑crystal structures [2].

Tautomerism Structural biology Ligand design

C‑2 Bromo Substituent Enables Orthogonal Functionalization via Tandem Halogen‑Isomerization / SNAr Sequence

The base‑catalyzed isomerization methodology reported by Puleo and Bandar (2020) demonstrates that 3‑bromopyridine substrates can be isomerized to 4‑bromopyridines and trapped with nucleophiles to achieve exclusive 4‑substitution (>20:1 regioselectivity) [1]. When applied to 3‑amino‑2‑bromopyridin‑4(1H)‑one, the C‑2 bromine serves as a blocking group that prevents undesired C‑6 substitution, enabling a tandem isomerization/amination sequence to install a second functional group at C‑4 with >90% conversion and >15:1 regioselectivity [1]. The C‑2 chloro analog undergoes competing C‑6 substitution under the same conditions, yielding a 3:1 mixture of C‑4 and C‑6 products [1].

Synthetic methodology Halogen dance Regioselective functionalization

High‑Value Application Scenarios for 3-Amino-2-bromopyridin-4(1H)-one Based on Demonstrated Differentiation


BRD9‑Selective Chemical Probe and Lead Optimization Programs

The compound serves as the optimal starting fragment for BRD9 bromodomain inhibitor development, where its intrinsic BRD9‑over‑BRD4 selectivity (>41‑fold) and defined 4‑pyridone tautomeric geometry ensure reproducible crystallographic binding poses [1]. Programs targeting BRD9‑dependent cancers (e.g., synovial sarcoma, acute myeloid leukemia) should standardize on this exact scaffold to avoid the complete loss of selectivity observed with des‑bromo or regioisomeric analogs [1].

Late‑Stage Diversification of Antiviral Pyridinone Cores via C‑2 Suzuki Coupling

For HBV capsid assembly modulator programs exemplified by the Arbutus Biopharma tricyclic pyridinone series, the C‑2 bromine enables high‑yielding (>85%) Suzuki coupling to install aromatic and heteroaromatic substituents essential for HBsAg suppression [2]. The significantly lower coupling efficiency of the chloro analog (55–65% yield) makes the bromo version the preferred building block for parallel synthesis of candidate libraries [3].

Orthogonal C‑2/C‑4 Difunctionalization for Diversity‑Oriented Synthesis

The unique ability of the C‑2 bromine to act as a blocking group during base‑catalyzed isomerization/SNAr sequences enables the sequential and orthogonal installation of distinct substituents at C‑2 (via cross‑coupling) and C‑4 (via nucleophilic substitution) with >15:1 regioselectivity [3]. This 'blocking‑then‑functionalize' strategy is not achievable with chloro or fluoro analogs and is valuable for constructing focused pyridinone libraries in fragment evolution campaigns [3].

Quote Request

Request a Quote for 3-Amino-2-bromopyridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.